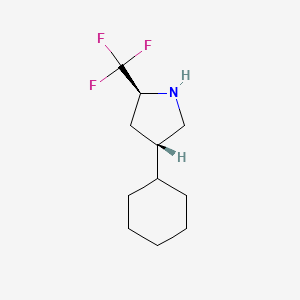

(2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a cyclohexyl group and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to optimize the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the isolation of the desired enantiomer .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

One of the notable applications of (2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine is its use as an intermediate in the synthesis of carbapenem derivatives, which are known for their potent antimicrobial properties. The compound serves as a key building block for synthesizing novel antibiotics that exhibit activity against resistant bacterial strains. Research indicates that derivatives containing this pyrrolidine framework can enhance antimicrobial efficacy due to their ability to interact with bacterial enzymes effectively .

1.2 Drug Discovery and Development

The pyrrolidine ring system is recognized for its versatility in drug design. The unique stereochemistry of this compound allows for the exploration of structure-activity relationships (SAR) in various biological contexts. Studies have shown that modifications to the pyrrolidine scaffold can lead to compounds with improved selectivity and potency against specific biological targets, including receptors involved in pain modulation and inflammation .

2.1 CB2 Receptor Modulation

Research has identified this compound as a potential modulator of the cannabinoid receptor type 2 (CB2). Compounds that target this receptor have been shown to possess analgesic and anti-inflammatory properties. The activation of CB2 receptors by derivatives of this pyrrolidine can lead to significant pain relief and reduction of inflammation, making them candidates for developing new therapies for chronic pain conditions .

2.2 Central Nervous System Effects

The compound's structural attributes suggest potential applications in treating central nervous system disorders. Pyrrolidine derivatives have been explored as scaffolds for developing drugs targeting neurodegenerative diseases and mental health disorders. Their ability to interact with neurotransmitter systems could provide new avenues for therapeutic interventions .

Synthesis and Formulation

3.1 Synthetic Methodologies

The synthesis of this compound typically involves stereoselective methods that enhance the yield and purity of the desired enantiomer. Recent advancements in synthetic techniques have improved the efficiency of producing this compound, making it more accessible for research and pharmaceutical applications .

3.2 Cosmetic Applications

Emerging studies suggest that pyrrolidine derivatives may also find applications in cosmetic formulations due to their skin-conditioning properties. The ability to enhance skin hydration and stability in formulations positions this compound as a potential ingredient in topical products aimed at improving skin health .

Wirkmechanismus

The mechanism of action of (2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid

- (2S,4S)-5-Oxo-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

- (2S)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Uniqueness

(2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine is unique due to its specific stereochemistry and the presence of both cyclohexyl and trifluoromethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

(2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine is a chiral pyrrolidine derivative notable for its potential applications in medicinal chemistry and biochemistry. This compound features a cyclohexyl group and a trifluoromethyl group, which enhance its biological activity by influencing its interaction with various molecular targets.

- Molecular Formula : C12H16F3N

- Molecular Weight : 233.26 g/mol

- CAS Number : 2166240-53-3

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific receptors and enzymes. The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and metabolic stability, which may lead to improved pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound has been investigated for several biological activities:

- Ligand Activity : It has been explored as a ligand in biochemical assays, particularly in studying enzyme mechanisms and receptor interactions.

- Antiviral and Anticancer Properties : Preliminary studies suggest potential therapeutic applications against viral infections and cancer cell proliferation .

- Neuropharmacological Effects : Its structural analogs have shown significant affinity for serotonin receptors, indicating possible applications in treating mood disorders .

In Vitro Studies

- Enzyme Inhibition : In studies involving recombinant enzymes, this compound exhibited inhibitory effects on specific enzyme targets, suggesting its role as a potential therapeutic agent in enzyme-related diseases.

- Cell Viability Assays : Compounds structurally related to this compound demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells .

Case Studies

- A study on pyrrolidine derivatives highlighted the effectiveness of this compound in inhibiting the growth of Trypanosoma brucei, the causative agent of sleeping sickness. The compound showed an EC50 value of 260 nM, indicating potent activity against this pathogen while maintaining selectivity over mammalian cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid | Fmoc | Moderate receptor affinity |

| (2S,4S)-5-Oxo-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid | 5-Oxo | Anticancer properties |

| (2S)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid | 5-Oxo | Neuropharmacological effects |

Eigenschaften

IUPAC Name |

(2S,4S)-4-cyclohexyl-2-(trifluoromethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3N/c12-11(13,14)10-6-9(7-15-10)8-4-2-1-3-5-8/h8-10,15H,1-7H2/t9-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVSKRVYALPDTK-ZJUUUORDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(NC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2C[C@H](NC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.